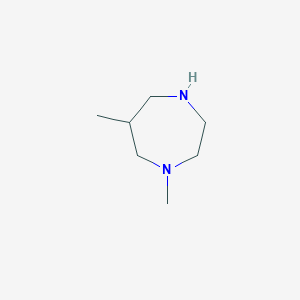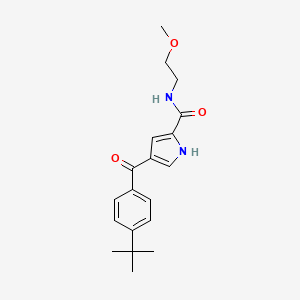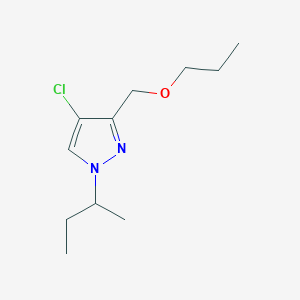
1,6-Dimethyl-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Dimethyl-1,4-diazepane is a chemical compound with the CAS Number: 1249696-58-9 . It has a molecular weight of 128.22 . It is in liquid form .
Synthesis Analysis
The synthesis of 1,4-diazepane derivatives has been discussed in various studies . For instance, one method involves the use of metal and non-metal catalysts . In the presence of Cu (II), PPO with an Mn of 6.0 × 10^3 can be obtained with peroxydisulfate (PDS) as the oxidant .Molecular Structure Analysis
The Inchi Code of this compound is 1S/C7H16N2/c1-7-5-8-3-4-9(2)6-7/h7-8H,3-6H2,1-2H3 . The compound’s structure has been analyzed in various studies .Chemical Reactions Analysis
1,4-Diazepines, including this compound, are associated with a wide range of biological activities . Scientists have been actively involved in the synthesis, reactions, and biological evaluation of 1,4-diazepines for several decades .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 128.22 .Applications De Recherche Scientifique
Synthesis and Spectral Properties
Porphyrazines with Annulated Diazepine Rings : The synthesis of porphyrazine complexes, showcasing the solvent's effect on spectral properties, indicates the role of 1,4-diazepane derivatives in synthesizing compounds with potential applications in materials science and photophysical studies. The formation of dimers in certain solvents, which affects the UV-Vis and NMR spectra, highlights the compound's complex behavior in solution, potentially useful in developing novel materials with specific optical properties (Tarakanov et al., 2011).
Organometallic and Catalysis Research
Olefin Polymerization Catalysts : Research on 1,4-diaza-2,3-dimethylbutadiene ligands and their nickel and palladium complexes for olefin polymerization demonstrates the versatility of diazepine derivatives in catalysis. These studies not only contribute to the understanding of catalytic mechanisms but also to the development of new catalysts for polymer production, highlighting the importance of diazepine derivatives in industrial chemistry (Schmid et al., 2001).
Biochemical Applications
Cathepsin B Inhibition : The investigation of palladacycles, including diazepine derivatives, for cathepsin B inhibition and cytotoxicity showcases the potential biomedical applications of these compounds. Cathepsin B is implicated in various cancer-related events, suggesting that diazepine derivatives could contribute to the development of new cancer therapies (Spencer et al., 2009).
Material Science
Epoxidation Catalysis : Manganese(III) complexes of bisphenolate ligands derived from 1,4-diazepane show promise in olefin epoxidation reactions. The study of these complexes not only expands the understanding of epoxidation mechanisms but also illustrates the potential of diazepine derivatives in developing new catalysts for the environmentally friendly production of epoxides (Sankaralingam & Palaniandavar, 2014).
Mécanisme D'action
While the specific mechanism of action for 1,6-Dimethyl-1,4-diazepane is not mentioned in the search results, 1,4-diazepines in general have significant importance due to their biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer .
Safety and Hazards
The safety information for 1,6-Dimethyl-1,4-diazepane includes several hazard statements such as H227, H302, and H314 . Precautionary statements include P210, P260, P264, P270, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P330, P363, P370+P378, P403+P235, P405, and P501 .
Orientations Futures
Propriétés
IUPAC Name |
1,6-dimethyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-7-5-8-3-4-9(2)6-7/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCRWIPFNLBDHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN(C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249696-58-9 |
Source


|
| Record name | 1,6-dimethyl-1,4-diazepane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2658934.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2658938.png)


![4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-7-methylidene-4-azaspiro[2.5]octane](/img/structure/B2658943.png)
![6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2658944.png)
![2-{[4-(Difluoromethyl)phenyl]methyl}-2-methylpyrrolidine](/img/structure/B2658945.png)
![5-{[(2-Fluorobenzyl)thio]methyl}-2-furoic acid](/img/structure/B2658946.png)
![[2-(2-Methylpropylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2658947.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2-methoxypyrimidin-5-yl)methanone](/img/structure/B2658952.png)
![5-Phenyl-5,8-dihydroindolo[2,3-c]carbazole](/img/structure/B2658955.png)
